molecular formula C9H6ClNO B1589341 7-Chloroisoquinolin-1-ol CAS No. 24188-74-7

7-Chloroisoquinolin-1-ol

Cat. No.: B1589341
CAS No.: 24188-74-7
M. Wt: 179.6 g/mol
InChI Key: YWUCOQGBXQHOJM-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-1-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antimicrobial and Antiparasitic Agent

7-Chloroisoquinolin-1-ol and its derivatives have been used as antimicrobial and antiparasitic agents. For instance, Clioquinol, a related compound, was used as an oral anti-parasitic agent for intestinal amebiasis treatment in the past. Recent research has demonstrated activities beyond its antimicrobial use, including cancer therapy and Alzheimer's disease treatment due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).

2. Cancer Treatment

Several studies have explored the use of this compound derivatives in cancer treatment. Chlorinated and fluorinated 7-azaindenoisoquinolines, which are potent cytotoxic agents, have shown high inhibitory activities in human cancer cell cultures (Elsayed et al., 2017). Additionally, other derivatives have been found to exhibit significant antitumor activity towards various cancer cell lines (Aboelnaga & El-Sayed, 2018).

3. Inhibition of Protein Kinases

Specific this compound derivatives have been found to inhibit casein kinase I, a protein kinase involved in various cellular processes. This inhibition has potential implications in understanding and targeting casein kinase I-mediated reactions in diseases (Chijiwa, Hagiwara & Hidaka, 1989).

4. Antiplasmodial Activity

Some derivatives of this compound, such as chloroquine and its analogs, have been widely known for their antimalarial effects. These compounds act by complexing with ferriprotoporphyrin IX, inhibiting its conversion to beta-hematin and thereby preventing detoxification in the malaria parasite (Njaria et al., 2015).

5. Anti-corrosion Applications

In addition to its biological applications, this compound derivatives have been used in anti-corrosion applications. 8-Hydroxyquinoline derivatives, which are structurally similar, have shown significant anti-corrosion properties in acidic media (Douche et al., 2020).

6. Nonlinear Optical Properties

This compound has been studied for its nonlinear optical properties. Detailed vibrational analysis of the molecule indicates its potential to display significant nonlinear optical properties (Vidhya, Austine & Arivazhagan, 2020).

7. Antiviral Effects

Certain compounds related to this compound, such as chloroquine, have demonstrated antiviral effects against a range of viruses, including retroviruses and coronaviruses. This highlightsthe potential for these compounds to be repurposed in the treatment of various viral infections (Savarino et al., 2003).

8. Synthesis of New Compounds

This compound has been utilized in the synthesis of novel compounds with potential pharmacological properties. For example, the synthesis of new acyl transfer catalysts containing isoquinoline starting from 1-chloro-5-nitroisoquinoline demonstrates the utility of this compound in the development of new chemical entities (Chen Pei-ran, 2008).

9. Antioxidative and Prooxidative Effects

Research on 4-hydroxyquinoline derivatives, closely related to this compound, has shown that they can have both antioxidative and prooxidative effects, depending on their distribution and molecular structure. This dual role is significant in understanding their potential therapeutic applications (Liu et al., 2002).

10. Quantitative Analysis in Pharmaceuticals

This compound derivatives are also important in the pharmaceutical industry for quality control and analysis. Methods like reverse phase isocratic HPLC have been developed for the quantification of these compounds in various dosage forms, highlighting their relevance in pharmaceutical formulations (Kandepu et al., 2012).

Properties

IUPAC Name

7-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUCOQGBXQHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434098
Record name 7-chloroisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-74-7
Record name 7-Chloro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24188-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloroisoquinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroisoquinolin-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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